Aminoacetonitrile

Catalog No.
S588073
CAS No.
540-61-4
M.F
NH2CH2CN
C2H4N2
M. Wt
56.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoacetonitrile

CAS Number

540-61-4

Product Name

Aminoacetonitrile

IUPAC Name

2-aminoacetonitrile

Molecular Formula

NH2CH2CN
C2H4N2

Molecular Weight

56.07 g/mol

InChI

InChI=1S/C2H4N2/c3-1-2-4/h1,3H2

InChI Key

DFNYGALUNNFWKJ-UHFFFAOYSA-N

SMILES

C(C#N)N

Synonyms

Aminoacetonitrile, Cyanomethylamine, Glycinonitrile

Canonical SMILES

C(C#N)N

Organic Synthesis:

Aminoacetonitrile serves as a valuable building block in organic synthesis due to its versatile functional groups. Its amino group (NH2) can participate in condensation reactions to form complex molecules, while the cyano group (C≡N) can undergo various transformations to introduce different functionalities into target molecules. This versatility makes it a useful starting material for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals [Source: Fisher Scientific - ].

Precursor to Heterocycles:

Heterocycles are organic compounds containing atoms other than carbon in their rings. Aminoacetonitrile can act as a precursor for the synthesis of various heterocycles, such as pyrimidines and pyrazines. These heterocycles are vital building blocks for numerous biologically active molecules, including DNA and RNA bases, and some pharmaceuticals [Source: ScienceDirect - "A Facile One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones from Aminoacetonitrile and β-Dicarbonyl Compounds"].

Study of Prebiotic Chemistry:

Prebiotic chemistry explores the origins of life on Earth and the formation of biomolecules from simpler precursors. Aminoacetonitrile, along with other simple organic molecules, has been investigated in the context of prebiotic chemistry due to its potential role in the formation of amino acids, the building blocks of proteins. Studies have explored the possibility of aminoacetonitrile reacting with other prebiotic molecules under simulated early Earth conditions to form amino acids, although the exact mechanisms and significance in prebiotic synthesis remain under active research [Source: National Institutes of Health - ].

Aminoacetonitrile is an organic compound with the chemical formula H₂N−CH₂−C≡N. It is a colorless liquid that is known for its instability at room temperature due to the reactive nature of its amine and nitrile functional groups. This compound is often encountered in the form of its salts, such as the chloride and bisulfate derivatives, due to its tendency to decompose when isolated . Aminoacetonitrile is also referred to as glycinenitrile, highlighting its structural relationship to glycine, an important amino acid.

  • Due to limited research, specific data on toxicity is unavailable. However, the presence of the nitrile group suggests potential hazards, including:
    • Acute toxicity upon ingestion, inhalation, or skin contact [].
    • Possible irritant or corrosive properties [].
  • The instability of the compound necessitates careful handling to avoid uncontrolled polymerization, which could generate heat.
That emphasize its role as a precursor in organic synthesis. Notably, it can undergo hydrolysis to yield glycine, demonstrating its utility in amino acid production . Additionally, aminoacetonitrile can react with cyanogen azide to form a series of nitrogen-rich compounds, including amino-tetrazole derivatives, which have potential applications in energetic materials . The compound can also condense with other amino acids under specific conditions to produce dipeptides, albeit in low yields .

Aminoacetonitrile exhibits significant biological activity, particularly as an antihelmintic agent. It acts as a nematode-specific agonist of acetylcholine receptors, leading to spastic paralysis and subsequent expulsion of the parasites from their hosts . This property makes it valuable in veterinary medicine for controlling parasitic infections.

The industrial synthesis of aminoacetonitrile typically involves the reaction of glycolonitrile with ammonia:

HOCH2CN+NH3H2NCH2CN+H2O\text{HOCH}_2\text{CN}+\text{NH}_3\rightarrow \text{H}_2\text{NCH}_2\text{CN}+\text{H}_2\text{O}

This method produces aminoacetonitrile efficiently while generating water as a byproduct . Other synthetic routes include the condensation of methanimine with hydrogen cyanide or hydrogen isocyanide under various conditions, which have been explored theoretically and experimentally .

Aminoacetonitrile serves multiple purposes across different fields:

  • Synthesis of Amino Acids: It can be hydrolyzed to produce glycine.
  • Precursor for Nitrogen-Rich Compounds: Utilized in the synthesis of energetic materials and nitrogen-rich heterocycles.
  • Pharmaceuticals: Its antihelmintic properties make it useful in veterinary medicine for treating parasitic infections .

Research has indicated that aminoacetonitrile may play a role in prebiotic chemistry, particularly in the formation of essential biomolecules like glycine and adenine in interstellar environments. Studies suggest that aminoacetonitrile can be formed through free radical reactions on grain surfaces in space, highlighting its potential significance in astrobiology . Furthermore, interaction studies indicate that it can react with other nitrogen-containing compounds under specific conditions, leading to complex product formations relevant to chemical evolution theories.

Aminoacetonitrile shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
GlycineNH₂-CH₂-COOHSimplest amino acid; not a nitrile
AcetonitrileCH₃-C≡NCommon solvent; lacks amine functionality
MethionineNH₂-CH(CH₃)-CH₂-CH₂-S-CH₃Contains sulfur; involved in protein synthesis
DiaminomaleonitrileH₂N-C(CN)=C(CN)-NH₂Possible precursor for nucleobases; more complex structure

Aminoacetonitrile's bifunctional nature (amine and nitrile) distinguishes it from these compounds, making it particularly versatile for synthetic applications and biological interactions .

XLogP3

-1.4

LogP

-1.37 (LogP)

Melting Point

101.0 °C

UNII

3739OQ10IJ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

540-61-4

Wikipedia

Aminoacetonitrile

Dates

Last modified: 08-15-2023
Ritson et al. Prebiotic synthesis of simple sugars by photoredox systems chemistry. Nature Chemistry, doi: 10.1038/nchem.1467, published online 30 September 2012 http://www.nature.com/nchem
Patel et al. Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism. Nature Chemistry, doi: 10.1038/nchem.2202, published online 16 March 2015 http://www.nature.com/nchem
Islam et al. Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. Nature Chemistry, doi: 10.1038/nchem.2703, published online 16 January 2017

Explore Compound Types